molecular formula C9H6ClN3 B11714337 2-Chloro-5-(pyridin-4-yl)pyrimidine CAS No. 1211522-15-4

2-Chloro-5-(pyridin-4-yl)pyrimidine

Cat. No.: B11714337
CAS No.: 1211522-15-4
M. Wt: 191.62 g/mol
InChI Key: BTHXIKXWLGJYPU-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyridin-4-yl)pyrimidine is a heterocyclic aromatic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both nitrogen atoms in the pyrimidine ring and the chlorine atom at the second position makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyridin-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-pyridylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as dimethylformamide or toluene are commonly used.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 2-amino-5-(pyridin-4-yl)pyrimidine derivative.

Scientific Research Applications

2-Chloro-5-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.

    Agrochemicals: The compound is used in the development of herbicides and fungicides due to its ability to interfere with essential biological pathways in plants and fungi.

    Materials Science: It is employed in the synthesis of organic semiconductors and other advanced materials, where its electronic properties are advantageous.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(pyridin-4-yl)pyrimidine
  • 2-Chloro-6-(pyridin-4-yl)pyrimidine
  • 2-Chloro-5-(pyridin-3-yl)pyrimidine

Uniqueness

2-Chloro-5-(pyridin-4-yl)pyrimidine is unique due to the specific positioning of the chlorine atom and the pyridine ring. This configuration provides distinct electronic and steric properties, making it particularly suitable for certain chemical reactions and applications. Its ability to participate in a wide range of reactions and form diverse derivatives further enhances its versatility and utility in various fields.

Properties

CAS No.

1211522-15-4

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-chloro-5-pyridin-4-ylpyrimidine

InChI

InChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-6H

InChI Key

BTHXIKXWLGJYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(N=C2)Cl

Origin of Product

United States

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